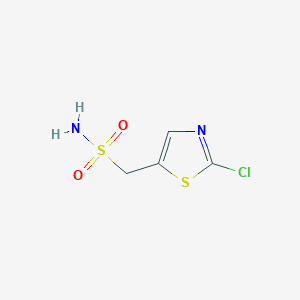

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C4H5ClN2O2S2 |

|---|---|

Molecular Weight |

212.7 g/mol |

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanesulfonamide |

InChI |

InChI=1S/C4H5ClN2O2S2/c5-4-7-1-3(10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |

InChI Key |

YCZQAZLKQATVNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Chlorination and Oxidation of Allyl Isothiocyanate

Process Overview: Allyl isothiocyanate (CH2=CH-CH2-NCS) is reacted with a chlorinating agent (e.g., chlorine, sulfuryl chloride, phosphorus trichloride) at low temperatures (−40°C to +30°C) in an inert solvent. Subsequently, an oxidizing agent (e.g., hydrogen peroxide, peroxides) is added at temperatures ranging from 0°C to the solvent's boiling point to facilitate ring closure and formation of the thiazole ring.

-

- Step a) Allyl isothiocyanate reacts with 1-2 mol of chlorinating agent per mol of substrate.

- Step b) Addition of 1-5 mol of oxidizing agent per mol of substrate.

- Step c) Isolation of 2-chloro-5-chloromethyl-1,3-thiazole by filtration and distillation.

- Step d) Optional crystallization to obtain high-purity product.

Advantages: This method yields high purity and high yield of the intermediate with minimal secondary products, overcoming drawbacks of earlier methods involving excessive chlorinating agents or costly starting materials.

| Parameter | Range/Value |

|---|---|

| Temperature (chlorination) | −40°C to +30°C |

| Temperature (oxidation) | 0°C to solvent boiling point |

| Chlorinating agent molar ratio | 1–2 mol/mol allyl isothiocyanate |

| Oxidizing agent molar ratio | 1–5 mol/mol allyl isothiocyanate |

| Solvent | Inert organic solvents (e.g., chlorinated hydrocarbons) |

- References: US Patent US20030153767A1 details this process comprehensively, emphasizing the use of allyl isothiocyanate and chlorinating/oxidizing agents for efficient synthesis.

Alternative Routes via Aldehyde and Thiourea Derivatives

Process Overview: Starting from aldehydes (e.g., 2-chloro-5-formylthiazole), conversion to acetals or direct reaction with thiourea or ammonium thiocyanate leads to thiazole derivatives. Subsequent chlorination or diazotization steps yield 2-chloro-5-chloromethyl-1,3-thiazole.

-

- Conversion of aldehyde to acetal (optional).

- Reaction with sodium or ammonium thiocyanate or thiourea to form thiazole intermediates.

- Chlorination or diazotization to introduce the chloro substituent at the 2-position.

-

- Solvents: Ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), halogenated hydrocarbons.

- Acids: Hydrochloric acid, p-toluenesulfonic acid.

- Chlorinating agents: Phosphorus oxychloride, sulfuryl chloride.

Advantages: Offers flexibility in starting materials and can be adapted depending on availability and desired scale.

References: US Patent US6812348B1 describes these synthetic variations and intermediates, providing detailed reaction schemes and conditions.

Functionalization to this compound

Once 2-chloro-5-chloromethyl-1,3-thiazole is obtained, the methanesulfonamide group can be introduced typically by nucleophilic substitution of the chloromethyl group with methanesulfonamide or related sulfonamide reagents.

General Reaction:

$$

\text{2-chloro-5-chloromethyl-1,3-thiazole} + \text{methanesulfonamide} \rightarrow (2\text{-Chloro-1,3-thiazol-5-yl})\text{methanesulfonamide}

$$-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Mild bases (e.g., triethylamine) may be used to facilitate substitution.

- Temperature: Moderate heating (50–100°C) to drive the substitution.

Purification: The product is purified by crystallization or chromatography to achieve the desired purity.

Note: Specific detailed protocols for this step are less frequently reported in patents but follow standard nucleophilic substitution chemistry on chloromethyl thiazoles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Condensation Reactions: The methanesulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.

Oxidation: Products include thiazole sulfoxides and sulfones.

Reduction: Products include thiazolidines and related reduced compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications of this compound have shown promise in inhibiting bacterial and fungal growth .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to modify biological pathways makes it useful in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide and related compounds:

*Estimated based on structural analogs.

Key Differences and Implications

Functional Groups and Bioactivity: The target compound’s methanesulfonamide group contrasts with clothianidin’s nitroguanidine, which is critical for insecticidal activity via nicotinic acetylcholine receptor binding . The pyridine derivative () may engage in π-π stacking in biological systems, differing from sulfonamides’ hydrogen-bonding capabilities .

Solubility and Stability: The morpholinosulfonyl group in and enhances hydrophilicity compared to the target compound’s methanesulfonamide. However, discontinuation of these products may indicate instability or synthesis challenges . Sulfonylmorpholine () offers balanced solubility and electronic effects, making it a candidate for drug delivery systems .

Toxicity and Environmental Impact :

- Clothianidin’s R51/53 hazard classification highlights environmental risks absent in other compounds, underscoring the need for greener alternatives .

Research Findings and Data Gaps

- Synthesis Challenges: notes discontinued products, suggesting synthetic complexity or poor scalability for derivatives with bulky substituents.

- Data Limitations : Melting points, pharmacokinetic data, and specific bioactivity metrics are unavailable for most compounds, necessitating further experimental validation.

Biological Activity

Introduction

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorine atom and a methanesulfonamide group. This structural arrangement is crucial for its biological activity.

Structure

- Chemical Formula : C₅H₆ClN₃O₂S

- Molecular Weight : 195.64 g/mol

The presence of the thiazole moiety is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with cellular targets.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study reported that derivatives of thiazole exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| 5a | 3.9 | 10.5 | Staphylococcus aureus |

| 5b | 7.5 | 8 | Escherichia coli |

| 5c | 6 | 9 | Bacillus subtilis |

The results indicated that compound 5a showed significant antibacterial activity at low concentrations, effectively inhibiting bacterial growth .

2. Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives as anticancer agents. For instance, a study demonstrated that certain thiazole-based compounds exhibited growth inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values as low as 0.28 µg/mL.

Case Study: MCF-7 Cell Line

The synthesized derivatives were evaluated for their cytotoxicity:

| Compound ID | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| 1 | 0.28 | Cell cycle arrest at G2/M phase |

| 2 | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings suggest that the thiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .

3. Enzymatic Inhibition

Another area of interest is the compound's potential as a phosphoinositide 3-kinase (PI3K) inhibitor. The sulfonamide functionality has been identified as critical for PI3Kα inhibitory activity.

Inhibitory Potency

| Compound ID | IC50 (nM) | Target Enzyme |

|---|---|---|

| 19a | 3.6 | PI3Kα |

| 19b | <10 | PI3Kγ |

| 19c | <10 | PI3Kδ |

Molecular docking studies revealed that the compound effectively binds to the ATP binding pocket of PI3Kα, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cellular Membranes : The compound interacts with bacterial membranes, leading to cell lysis.

- Inhibition of Key Enzymes : The sulfonamide group facilitates binding to target enzymes like PI3K.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, preventing proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.